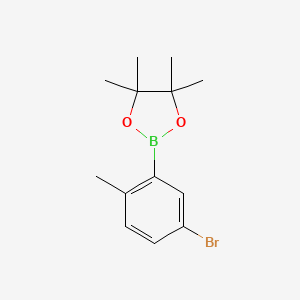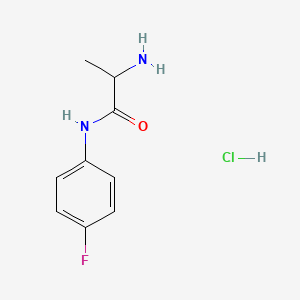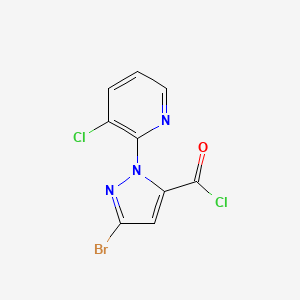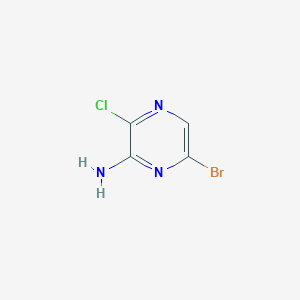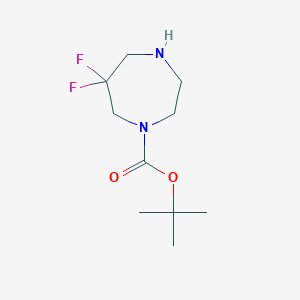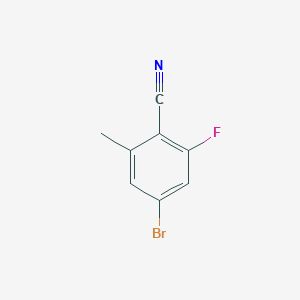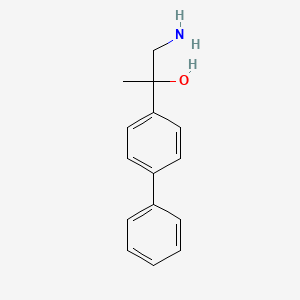![molecular formula C8H6BrNOS B1528976 (2-溴苯并[d]噻唑-6-基)甲醇 CAS No. 214337-28-7](/img/structure/B1528976.png)
(2-溴苯并[d]噻唑-6-基)甲醇
描述
(2-Bromobenzo[d]thiazol-6-yl)methanol is an organic compound with the molecular formula C8H6BrNOS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
科学研究应用
(2-Bromobenzo[d]thiazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
- Thiazoles, like “(2-Bromobenzo[d]thiazol-6-yl)methanol,” are known to exhibit diverse biological activities due to their involvement in various cellular processes .
- However, thiazoles have been found in biologically active compounds, including antimicrobial drugs (e.g., sulfathiazole), antiretrovirals (e.g., Ritonavir), and antineoplastics (e.g., Tiazofurin) .
- Two synthesized compounds (Fig. 10 and 11) showed anti-inflammatory activity comparable to standard ibuprofen .
Target of Action
Biochemical Pathways
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromobenzo[d]thiazol-6-yl)methanol typically involves the bromination of benzothiazole derivatives followed by a reduction process. One common method includes the bromination of 2-aminobenzothiazole to form 2-bromobenzothiazole, which is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield (2-Bromobenzo[d]thiazol-6-yl)methanol .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(2-Bromobenzo[d]thiazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzothiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromobenzo[d]thiazole-6-carboxylic acid.
Reduction: Formation of 2-aminobenzothiazole.
Substitution: Formation of various substituted benzothiazole derivatives.
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: Lacks the bromine and hydroxyl groups, resulting in different reactivity and biological activity.
2-Bromobenzothiazole: Lacks the hydroxyl group, which affects its solubility and reactivity.
6-Hydroxybenzothiazole: Lacks the bromine atom, leading to different substitution patterns and biological activities.
Uniqueness
(2-Bromobenzo[d]thiazol-6-yl)methanol is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for the development of new materials and therapeutic agents .
属性
IUPAC Name |
(2-bromo-1,3-benzothiazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMONXQUGLOZBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)
![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)
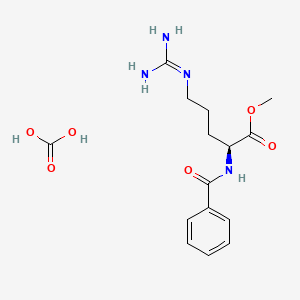

![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)
